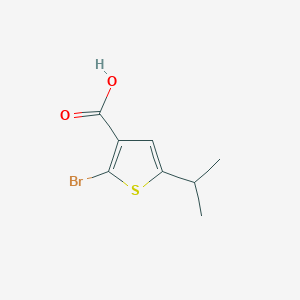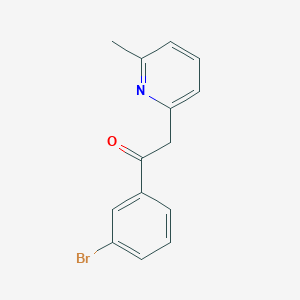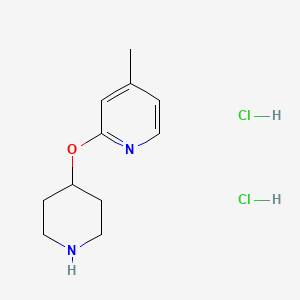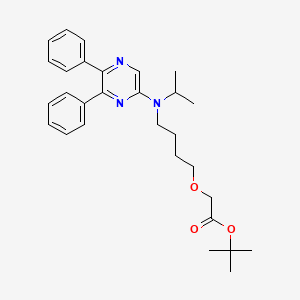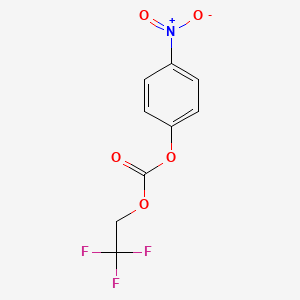
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate
Overview
Description
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate is a chemical compound with the molecular formula C9H6F3NO5 It is known for its unique structural properties, which include a trifluoroethyl group and a nitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane, under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like amines and thiols, as well as bases such as sodium hydroxide for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester depend on the specific reaction conditions and reagents used. For example, hydrolysis yields 4-nitrophenol and 2,2,2-trifluoroethanol, while nucleophilic substitution can produce a variety of substituted nitrophenyl derivatives .
Scientific Research Applications
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound can be employed in the modification of biomolecules, such as proteins and peptides, through esterification reactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester involves the reactivity of its ester bond. The compound can undergo nucleophilic attack, leading to the cleavage of the ester bond and the formation of new products. The trifluoroethyl group can also influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Carbonic acid ethyl 4-nitrophenyl ester: Similar structure but with an ethyl group instead of a trifluoroethyl group.
Carbonic acid 2,2,2-trichloroethyl 4-nitrophenyl ester: Contains a trichloroethyl group instead of a trifluoroethyl group.
Uniqueness
The presence of the trifluoroethyl group in carbonic acid 4-nitrophenyl ester 2,2,2-trifluoroethyl ester imparts unique properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly useful in applications requiring robust and reactive intermediates .
Properties
IUPAC Name |
(4-nitrophenyl) 2,2,2-trifluoroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)5-17-8(14)18-7-3-1-6(2-4-7)13(15)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJJFFADYSFMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


